Cas no 883991-21-7 (Linear DaptoMycin)

Linear DaptoMycin 化学的及び物理的性質
名前と識別子
-
- Linear Daptomycin
- Daptomycin Impurity 3
- Daptomycin Impurity 18
- Daptomycin Linear Impurity
- Benzenebutanoic acid, N-(1-oxodecyl)-L-tryptophyl-D-asparaginyl-L-α-aspartyl-L-threonylglycyl-L-ornithyl-L-α-aspartyl-D-alanyl-L-α-aspartylglycyl-D-seryl-(3R)-3-methyl-L-α-glutamyl-α,2-diamino-γ-oxo-, (αS)-
- (2S,5S,8R,14S,17R,20S,23S,29S,32S)-32-((R)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)propanamido)-4-oxobutanamido)-2-(2-(2-aminophenyl)-2-oxoethyl)-23-(3-aminopropyl)-14,20-bis(carboxymethyl)-5-((S)-1-carboxypropan-2-yl)-29-((R)-1-hydroxyethyl)-8-(hydr
- Linear DaptoMycin
-
- インチ: 1S/C72H103N17O27/c1-5-6-7-8-9-10-11-22-53(94)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(109)84-45(27-52(75)93)67(110)86-48(30-59(103)104)68(111)89-61(37(4)91)70(113)78-33-54(95)80-43(21-16-23-73)64(107)85-47(29-58(101)102)65(108)79-36(3)62(105)83-46(28-57(99)100)63(106)77-32-55(96)82-50(34-90)69(112)88-60(35(2)24-56(97)98)71(114)87-49(72(115)116)26-51(92)40-18-12-14-19-41(40)74/h12-15,17-20,31,35-37,43-50,60-61,76,90-91H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,93)(H,77,106)(H,78,113)(H,79,108)(H,80,95)(H,81,94)(H,82,96)(H,83,105)(H,84,109)(H,85,107)(H,86,110)(H,87,114)(H,88,112)(H,89,111)(H,97,98)(H,99,100)(H,101,102)(H,103,104)(H,115,116)/t35-,36+,37+,43-,44-,45-,46-,47-,48-,49+,50+,60+,61-/m0/s1
- InChIKey: ZXJQWPGESWMZGH-FMVMZMFUSA-N
- ほほえんだ: O=C([C@@]([H])([C@@]([H])(C([H])([H])[H])C([H])([H])C(=O)O[H])N([H])C([C@@]([H])(C([H])([H])O[H])N([H])C(C([H])([H])N([H])C([C@]([H])(C([H])([H])C(=O)O[H])N([H])C([C@@]([H])(C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])C(=O)O[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])N([H])[H])N([H])C(C([H])([H])N([H])C([C@]([H])([C@@]([H])(C([H])([H])[H])O[H])N([H])C([C@]([H])(C([H])([H])C(=O)O[H])N([H])C([C@]([H])(C([H])([H])C(N([H])[H])=O)N([H])C([C@]([H])(C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)N([H])[C@@]([H])(C(=O)O[H])C([H])([H])C(C1=C([H])C([H])=C([H])C([H])=C1N([H])[H])=O
じっけんとくせい
- 密度みつど: 1.394±0.06 g/cm3(Predicted)
- ゆうかいてん: >174°C (dec.)
- ふってん: 2074.8±65.0 °C(Predicted)
- ようかいど: DMSO (Slightly), Water (Slightly, Heated)
- 酸性度係数(pKa): 2.85±0.10(Predicted)
Linear DaptoMycin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-489008-5 mg |
Linear Daptomycin, |
883991-21-7 | 5mg |
¥3,234.00 | 2023-07-11 | ||
AN HUI ZE SHENG Technology Co., Ltd. | L466470-50mg |
Linear Daptomycin |
883991-21-7 | 50mg |
¥15400.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | L466470-5mg |
Linear Daptomycin |
883991-21-7 | 5mg |
¥2100.00 | 2023-09-15 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-489008-5mg |
Linear Daptomycin, |
883991-21-7 | 5mg |
¥3234.00 | 2023-09-05 |
Linear DaptoMycin 関連文献
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
Linear DaptoMycinに関する追加情報
Comprehensive Analysis of Linear Daptomycin (CAS No. 883991-21-7): Structure, Applications, and Innovations
Linear Daptomycin (CAS No. 883991-21-7) is a structurally optimized derivative of the naturally occurring lipopeptide antibiotic, daptomycin. This compound has garnered significant attention in pharmaceutical research due to its potential to address antibiotic resistance, a pressing global health challenge. Unlike traditional daptomycin, the linear variant lacks cyclization, which may enhance its pharmacokinetic properties and reduce side effects. Researchers are actively exploring its mechanism of action, particularly its ability to disrupt bacterial cell membranes, making it a promising candidate for treating Gram-positive infections.
The rise of multidrug-resistant pathogens has fueled demand for novel antibiotics, and Linear Daptomycin is at the forefront of this exploration. Recent studies highlight its efficacy against MRSA (Methicillin-Resistant Staphylococcus aureus) and VRE (Vancomycin-Resistant Enterococci), two notorious superbugs. Its unique mode of action—binding to bacterial membranes in a calcium-dependent manner—sets it apart from other antibiotics, minimizing cross-resistance risks. This specificity aligns with current trends in precision medicine, where targeted therapies are prioritized.
From a synthetic perspective, CAS No. 883991-21-7 represents a milestone in peptide engineering. The linear structure simplifies production scalability, addressing a key bottleneck in peptide-based drug development. Innovations in solid-phase peptide synthesis (SPPS) have further optimized its manufacturing, reducing costs and improving yield. These advancements resonate with the biotech industry’s focus on cost-effective therapeutics, especially for underserved infectious diseases.
Beyond its antibacterial properties, Linear Daptomycin is being investigated for synergistic combinations with other agents. For instance, pairing it with beta-lactams or biofilm disruptors could amplify its clinical utility. Such combinatorial approaches are trending in antimicrobial research, as they offer a pragmatic solution to resistance while extending drug lifespans. This strategy also answers frequent search queries like "how to enhance antibiotic effectiveness" or "new treatments for stubborn infections."
Quality control and stability are critical for Linear Daptomycin’s commercial viability. Analytical techniques like HPLC and mass spectrometry ensure batch consistency, while lyophilization (freeze-drying) improves shelf life. These protocols cater to regulatory standards, a hot topic given increasing FDA scrutiny on antibiotic approvals. Stakeholders frequently search for "GMP-compliant peptide synthesis" or "stability testing for biologics," underscoring the relevance of these processes.
In conclusion, Linear Daptomycin (CAS No. 883991-21-7) exemplifies the intersection of innovation and necessity in modern medicine. Its development reflects broader shifts toward sustainable antibiotic strategies, personalized treatment, and scalable production. As research progresses, this compound may redefine standards for combating resistant infections, offering hope in an era where traditional antibiotics increasingly fall short.
883991-21-7 (Linear DaptoMycin) 関連製品
- 2228384-97-0(3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine)
- 91968-37-5(2-(1-phenylpropoxy)ethan-1-ol)
- 2680703-77-7(1-ethynyl-2-azabicyclo3.1.1heptane)
- 1251570-75-8(7-methyl-3-(thiomorpholine-4-carbonyl)-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine)
- 220243-81-2(tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate)
- 943313-34-6(tert-Butyl (4-((6-cyanopyrimidin-4-yl)oxy)phenyl)carbamate)
- 1431842-83-9([4-Chloro-6-(trifluoromethyl)pyridin-3-yl]acetonitrile)
- 1187385-60-9(tert-Butyl methyl(3-methylpyridin-2-yl)carbamate)
- 1264044-54-3(3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid)
- 851948-81-7(ethyl 3-(4-fluorophenyl)-4-oxo-5-propanamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate)



